molecular formula C9H14BrLi3N2O14P3+3 B12678761 Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, trilithium salt CAS No. 93882-10-1

Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, trilithium salt

Cat. No.: B12678761
CAS No.: 93882-10-1
M. Wt: 567.9 g/mol
InChI Key: GZHUUUQVMLYZLU-PWDLANNDSA-N
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Description

Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt is a complex organic compound with the molecular formula C27H39Br3Li3N6O42P9. It is a derivative of uridine triphosphate, modified with a bromine atom and deoxy substitution, and stabilized as a trilithium salt. This compound is significant in various biochemical and pharmaceutical research applications due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt typically involves multiple steps:

    Deoxygenation: Removal of the hydroxyl group at the 2’-position to form 2’-deoxyuridine.

    Triphosphorylation: Addition of a triphosphate group to the 5’-position.

    Lithium Salt Formation: Stabilization of the compound as a trilithium salt.

These reactions require specific reagents and conditions, such as bromine for bromination, reducing agents for deoxygenation, and phosphorylating agents for triphosphorylation .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes with optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the bromine atom or other functional groups.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with higher oxidation states, while substitution reactions can produce various substituted uridine analogs .

Scientific Research Applications

Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of nucleotides and nucleosides.

    Biology: Employed in studies of DNA and RNA synthesis, as well as cell signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It can act as a substrate for enzymes involved in nucleotide synthesis and metabolism. Additionally, it may influence cell signaling pathways by modulating the activity of kinases and other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

    Uridine triphosphate: A precursor molecule without the bromine and deoxy modifications.

    5-Bromo-2’-deoxyuridine: A similar compound lacking the triphosphate group.

    Cytidine triphosphate: Another nucleotide with similar triphosphate structure but different base.

Uniqueness

Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt is unique due to its combination of bromine substitution, deoxy modification, and triphosphate group, which confer distinct chemical and biological properties.

Properties

CAS No.

93882-10-1

Molecular Formula

C9H14BrLi3N2O14P3+3

Molecular Weight

567.9 g/mol

IUPAC Name

trilithium;[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H14BrN2O14P3.3Li/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/t5-,6+,7+;;;/m0.../s1

InChI Key

GZHUUUQVMLYZLU-PWDLANNDSA-N

Isomeric SMILES

[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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